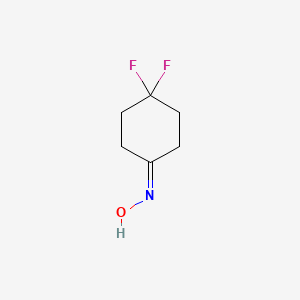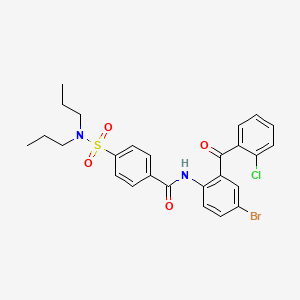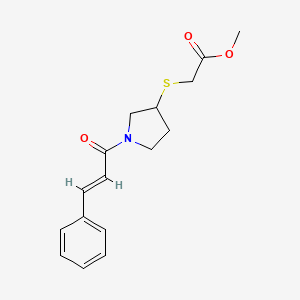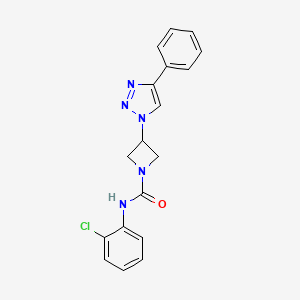![molecular formula C10H19N B2930870 [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287273-00-9](/img/structure/B2930870.png)
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as IBPM, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. IBPM is a bicyclic amine that belongs to the family of adamantyl derivatives. This compound has been studied for its potential use as a therapeutic agent for various medical conditions, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In
作用机制
The exact mechanism of action of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is thought to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and antipsychotic effects.
Biochemical and Physiological Effects
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors are important for the growth and survival of neurons in the brain.
In addition, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to increase the expression of antioxidant enzymes, including superoxide dismutase (SOD) and catalase. These enzymes play an important role in protecting cells from oxidative damage, which is thought to contribute to the development of various neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is that it has been shown to have a low toxicity profile in animal studies. This makes it a promising candidate for further preclinical and clinical studies. In addition, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is relatively easy to synthesize, which makes it accessible to researchers.
However, there are also some limitations to using [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments. One of the main limitations is that the compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. In addition, more research is needed to fully understand the long-term safety and efficacy of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine in humans.
未来方向
There are several future directions for research on [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is in the development of more potent and selective derivatives of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. These compounds could potentially have improved efficacy and reduced toxicity compared to the parent compound.
Another area of interest is in the development of new delivery methods for [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. For example, researchers could explore the use of nanoparticles or other drug delivery systems to improve the bioavailability and half-life of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine in the body.
Finally, more research is needed to fully understand the potential therapeutic applications of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. For example, researchers could explore the use of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine in the treatment of other neurodegenerative diseases, such as Huntington's disease or multiple sclerosis. Overall, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a promising compound that has the potential to be a valuable therapeutic agent for a variety of medical conditions.
合成方法
The synthesis of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of adamantane with 2-bromoisobutyric acid in the presence of a base. The resulting product is then reduced with lithium aluminum hydride to yield [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. This method has been reported in the literature and has been used by researchers to prepare [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine for various studies.
科学研究应用
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential use as a therapeutic agent for various medical conditions. One of the most promising applications is in the treatment of Parkinson's disease. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a neuroprotective effect on dopaminergic neurons, which are the cells that are damaged in Parkinson's disease. In addition, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to improve motor function in animal models of Parkinson's disease.
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to inhibit the aggregation of amyloid-beta, which is a protein that is thought to play a role in the development of Alzheimer's disease. In addition, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Finally, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential use in the treatment of schizophrenia. The compound has been shown to have an antipsychotic effect in animal models of schizophrenia. In addition, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to improve cognitive function in animal models of schizophrenia.
属性
IUPAC Name |
[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)3-9-4-10(5-9,6-9)7-11/h8H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODOEKVISGJXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Chlorothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930787.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid](/img/structure/B2930789.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2930790.png)


![3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930795.png)

![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)

![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)


![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)
